molecular formula C9H15NO4 B1168271 Peldri II CAS No. 122392-22-7

Peldri II

Cat. No.: B1168271
CAS No.: 122392-22-7
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Description

Historical Development and Introduction as a Dehydration Agent for Microscopy

Peldri II emerged in the late 1980s as a novel chemical drying agent designed to simplify the preparation of specimens for scanning electron microscopy. evitachem.comsemanticscholar.org Before its introduction, critical-point drying was the standard method for dehydrating delicate biological samples without causing structural artifacts from surface tension forces. nih.govnih.gov However, CPD is a technique that requires specialized, high-pressure equipment and can be time-consuming, especially when processing numerous samples. evitachem.comresearchgate.net

This created a need for simpler, more accessible alternatives. This compound was developed as a practical substitute that could yield results comparable to CPD without the need for sophisticated apparatus. evitachem.comresearchgate.net Early research in 1989 evaluated this compound as a compound for drying soft biological tissues and found its preservation of surface structures to be indistinguishable from that achieved with CPD. researchgate.netsemanticscholar.org It was also identified as a significant improvement over earlier chemical drying agents like hexamethyldisilazane (B44280) (HMDS), offering better preservation for a variety of tissues. evitachem.comresearchgate.net The convenience of being able to process a large number of samples simultaneously with minimal equipment made this compound an attractive option for researchers. researchgate.netresearchgate.net

Foundational Principles of Sublimation Drying in Specimen Preparation

The effectiveness of this compound as a dehydration agent is based on the physical principle of sublimation—the direct transition of a substance from a solid to a gas phase, bypassing the intermediate liquid phase. evitachem.com This process is fundamental to preserving the three-dimensional structure of a specimen because it avoids the damaging effects of surface tension that occur when water evaporates. evitachem.comnih.gov During conventional air-drying, the high surface tension of water can cause delicate cellular structures to collapse and distort as the liquid-gas interface passes through them. nih.gov

The this compound protocol circumvents this issue. The procedure involves the following steps:

Infiltration : The dehydrated specimen is immersed in liquid this compound, which has a melting point just above room temperature (approximately 25°C). evitachem.comresearchgate.net The liquid fluorocarbon permeates the cells and tissues of the sample.

Solidification : The sample, now saturated with this compound, is cooled to below its melting point, causing the this compound to solidify and form a stable, solid matrix that supports the specimen's structure. evitachem.com

Sublimation : The solidified this compound is then removed by placing the sample under a vacuum or leaving it at atmospheric pressure, where it sublimes directly into a gaseous state. evitachem.comresearchgate.net As the solid this compound turns to gas, it leaves behind a dried specimen with its fine structural details intact, ready for microscopic examination. evitachem.com

This method effectively removes moisture without the structural collapse associated with air-drying from solvents like acetone (B3395972) or ethanol (B145695). researchgate.net

Distinctive Characteristics of this compound as a Fluorocarbon Dehydrant

This compound is classified as a fluorocarbon, a chemical compound containing carbon-fluorine bonds. evitachem.comresearchgate.netnih.gov This chemical nature imparts several distinctive characteristics that make it highly suitable for specimen preparation in microscopy.

Chemical Inertness : Fluorocarbons are known for their low reactivity. evitachem.com This inertness is advantageous as it minimizes the risk of chemical reactions with the biological or material components of the specimen during the dehydration process. evitachem.com

Phase-Change Properties : A key characteristic of this compound is its convenient melting point. It exists as a solid at or below room temperature and liquefies when gently warmed above 25°C. evitachem.comcambridge.org This allows for easy infiltration of samples in its liquid state and subsequent solidification for sublimation without requiring extreme temperatures.

Low Surface Energy : The fluorinated structure of this compound results in low surface energy, a critical factor in its performance as a drying agent that helps preserve the structural integrity of delicate samples. evitachem.com

Efficiency and Convenience : Compared to CPD, the this compound method is often more convenient and efficient, reducing processing time from hours to minutes. evitachem.com It does not require specialized pressure chambers, making it a more accessible and cost-effective option for many laboratories. evitachem.comresearchgate.net

Numerous studies have validated its efficacy, showing that for many types of samples—including animal tissues, pollen grains, and even non-biological materials like clay gels—the quality of preservation with this compound is comparable to that of critical-point drying. researchgate.netcambridge.orgsemanticscholar.org However, it has been noted that this compound can cause the complete extraction of leaf cuticular wax, a specific interaction that distinguishes it from other methods like CPD or HMDS. researchgate.netnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionReference
Chemical Type Fluorocarbon evitachem.comresearchgate.net
Physical State Solid at room temperature; Liquid above 25°C evitachem.comresearchgate.netcambridge.org
Melting Point ~25°C (77°F) evitachem.comresearchgate.net
Primary Function Sublimation Dehydrant evitachem.comnih.gov
Key Process Sublimation (Solid to Gas Transition) evitachem.comresearchgate.net
Solubility Used with specimens dehydrated in ethanol or acetone researchgate.net
Reactivity Chemically inert, low reactivity with biological tissue evitachem.com

Table 2: Comparison of Drying Methods for Microscopy

FeatureThis compound SublimationCritical-Point Drying (CPD)Hexamethyldisilazane (HMDS)Air-Drying
Principle Sublimation of a solid fluorocarbonTransitioning liquid to gas at the critical point of CO₂Chemical dehydration and evaporationEvaporation of solvent
Equipment Standard lab equipment (e.g., fume hood, vacuum)Specialized high-pressure apparatusStandard lab equipment (fume hood)Minimal
Processing Time Relatively short (minutes to hours)Longer, can be a bottleneck for multiple samplesRelatively shortVariable, often slow
Preservation Quality Excellent; comparable to CPD for many tissuesExcellent; considered the "gold standard"Good, but can be less reliable for some tissuesPoor; causes significant shrinkage and distortion
Artifacts Minimal; can extract some surface waxesMinimalCan sometimes cause minor artifactsSevere surface tension artifacts
Convenience High; allows for simultaneous processing of many samplesLow; limited by chamber size and process timeHigh; simple chemical immersion and evaporationHigh
Reference evitachem.comresearchgate.netresearchgate.net nih.govresearchgate.net nih.govusda.gov researchgate.net

Properties

CAS No.

122392-22-7

Molecular Formula

C9H15NO4

Synonyms

Peldri II

Origin of Product

United States

Methodological Frameworks for Peldri Ii Application in Microscopy

Standard Protocols for Specimen Dehydration Using Peldri II

The application of this compound in microscopy primarily involves a dehydration process where water in the specimen is replaced by the compound, which is then removed by sublimation. This process is typically preceded by conventional fixation and dehydration steps using graded series of solvents like ethanol (B145695) or acetone (B3395972) researchgate.netresearchgate.netresearchgate.net.

Immersion and Solidification Procedures for Various Matrices

The standard protocol for using this compound involves immersing the dehydrated specimen in the liquid form of the compound researchgate.netnih.govcambridge.org. This compound is typically liquified on a hot plate maintained at a temperature slightly above its melting point, such as 28-30°C researchgate.netresearchgate.net. Specimens, often held in 100% acetone after a graded dehydration series, are transferred to vessels containing the liquid this compound researchgate.netresearchgate.net. An equivalent amount of liquid this compound is added to the vessels containing the samples in acetone to create a mixture, often a 1:1 ratio initially, using pre-heated pipettes to prevent premature solidification researchgate.netresearchgate.net. This step facilitates the infiltration of this compound into the specimen matrix. Following the mixing step, the mixture may be removed and replaced with 100% liquid this compound to ensure complete exchange researchgate.net.

After adequate infiltration, the this compound is allowed to solidify by cooling the vessels to room temperature researchgate.netnih.govcambridge.orgresearchgate.netresearchgate.net. This embeds the specimen within a solid matrix of this compound researchgate.netnih.govcambridge.org. This solidification step is crucial as it prepares the sample for the subsequent sublimation phase researchgate.netnih.govcambridge.org. The immersion and solidification procedures have been applied to various biological and non-biological matrices, including soft biological tissues, cells, pollen grains, and clay materials researchgate.netnih.govcambridge.org.

Optimized Sublimation Parameters Under Vacuum and Atmospheric Conditions

Once solidified, the this compound embedding the specimen can be removed by sublimation researchgate.netnih.govcambridge.org. Sublimation involves the transition of the solid this compound directly into a gas phase, ideally without passing through a liquid phase, thus avoiding the detrimental effects of surface tension researchgate.netnih.govcambridge.org. This sublimation can occur with or without vacuum researchgate.netnih.govcambridge.org.

For sublimation under vacuum, the vessels containing the solidified this compound and embedded specimens are typically transferred to a vacuum desiccator researchgate.netresearchgate.net. A water-operated pump or similar vacuum system is used to reduce the pressure, facilitating the sublimation of this compound researchgate.netresearchgate.net. The sublimation process under vacuum usually takes several hours, often overnight, until the this compound has completely sublimed researchgate.netresearchgate.net. The duration of sublimation is influenced by factors such as the amount of this compound, the surface area exposed (e.g., the width of the vessels), and the level of vacuum achieved researchgate.netresearchgate.net.

Sublimation can also occur at atmospheric pressure, although this process might be slower researchgate.netnih.govcambridge.org. While specific optimized parameters for atmospheric sublimation of this compound are less detailed in the provided search results compared to vacuum sublimation, the principle remains the same: allowing the solid this compound to transition directly to a gas researchgate.netnih.govcambridge.org.

Integration with Pre- and Post-Processing Steps in Electron Microscopy

The this compound drying method integrates with standard pre- and post-processing steps in electron microscopy. Prior to this compound treatment, specimens typically undergo fixation, often using aldehydes like formaldehyde (B43269) or glutaraldehyde, and sometimes post-fixation with osmium tetroxide, followed by dehydration through a graded series of ethanol or acetone researchgate.netresearchgate.netntu.edu.sgusf.eduspringernature.commdpi.com. The this compound dehydration and sublimation steps replace the conventional drying methods like critical-point drying or air drying from a volatile solvent researchgate.netnih.govresearchgate.net.

Following sublimation of this compound, the dried specimens are prepared for imaging in the electron microscope. This usually involves mounting the specimens on stubs and applying a conductive coating, such as gold or gold/palladium, using a sputter coater researchgate.netresearchgate.netspringernature.combenthamopen.comcerealsgrains.org. This coating is essential for scanning electron microscopy (SEM) to prevent charging artifacts and improve image resolution researchgate.netcerealsgrains.org. The mounted and coated specimens are then ready for observation in the electron microscope researchgate.netresearchgate.netbenthamopen.comkuleuven.be.

Comparative Methodologies in Electron Microscopy Sample Preparation

This compound drying has been evaluated in comparison to other established drying techniques for electron microscopy, primarily critical-point drying (CPD) and hexamethyldisilazane (B44280) (HMDS) drying researchgate.netkuleuven.benih.govphotomacrography.netnih.govsigmaaldrich.com. These comparisons aim to assess the efficacy of this compound in preserving specimen ultrastructure and its practical advantages or disadvantages.

Efficacy and Preservation Fidelity Compared to Critical-Point Drying (CPD)

Critical-point drying is widely considered a standard method for preparing biological specimens for SEM, as it aims to avoid surface tension damage by transitioning from a liquid to a gas at the critical point, where the distinction between liquid and gas phases disappears mdpi.comphotomacrography.netvacuubrand.com. Comparisons between this compound and CPD have yielded varied results depending on the specimen type.

For animal specimens, studies have shown that this compound drying can produce results comparable to CPD, with no significant differences detected in the preservation of normal surface structures researchgate.netnih.govnih.govsigmaaldrich.com. For instance, in studies comparing CPD and this compound for drying various rat tissues (kidney, trachea, duodenum, lung, and red blood cells), both methods produced identical results researchgate.netnih.govsigmaaldrich.com. Similarly, in the preparation of human dentin for field emission SEM, this compound drying did not substantially differ from CPD in preserving the layers of the demineralized dentin zone kuleuven.be. This compound has also been found to be a significant improvement over HMDS for drying soft biological tissues researchgate.netnih.gov.

However, for plant specimens, particularly those with delicate structures or large central vacuoles, CPD has often demonstrated better preservation quality compared to this compound and HMDS researchgate.netnih.govsigmaaldrich.com. One study found the order of preservation quality for leaves to be CPD > this compound > HMDS, with CPD providing substantially better results in most cases researchgate.netnih.govsigmaaldrich.com. This compound treatment was observed to cause complete extraction of leaf cuticular wax, whereas CPD and HMDS showed minimal extraction researchgate.netnih.govsigmaaldrich.com. Despite this, for some plant structures like fern leaf tissues, the quality of preservation with this compound sublimation has been reported as equal to that of CP-dried material researchgate.net. The partial collapse of structures like epidermal trichomes in both this compound-treated and CP-dried preparations might occur prior to fixation researchgate.net.

This compound offers practical advantages over CPD, being described as a quick and easy alternative that does not require specialized, expensive critical-point drying equipment nih.govresearchgate.netphotomacrography.netresearchgate.net. It is also considered convenient for drying large numbers of samples simultaneously researchgate.netnih.govcambridge.org.

Performance Evaluation Against Hexamethyldisilazane (HMDS) Drying

Hexamethyldisilazane (HMDS) is another chemical drying agent used in electron microscopy, known for being a time-saving and inexpensive alternative to CPD, particularly for animal specimens researchgate.netbenthamopen.comphotomacrography.netnih.govsigmaaldrich.com. Comparisons between this compound and HMDS have also shown differences depending on the sample type.

For animal tissues, both this compound and HMDS have been reported to produce comparable results to CPD and to each other in some studies researchgate.netnih.govsigmaaldrich.com. This compound has been described as a significant improvement over HMDS as a drying agent for scanning electron microscopy of soft biological tissues researchgate.netnih.gov.

However, for plant specimens, the performance of this compound relative to HMDS is less consistent and appears to be specimen-dependent. While one study indicated the preservation quality order for leaves as CPD > this compound > HMDS researchgate.netnih.govsigmaaldrich.com, another noted that HMDS drying seemed to preserve the collagen network and microporosity of demineralized dentin surfaces better than this compound kuleuven.be. Furthermore, this compound caused complete extraction of leaf cuticular wax, whereas HMDS showed minimal extraction researchgate.netnih.govsigmaaldrich.com. Despite this, HMDS has been shown to successfully preserve fine structures like glandular trichomes in young leaves, with no marked differences compared to CPD researchgate.net.

Analysis Relative to Freeze-Drying and Conventional Air-Drying Techniques

Sample preparation is a critical step in scanning electron microscopy (SEM), with drying techniques significantly impacting the preservation of specimen ultrastructure. Critical-point drying (CPD) and air-drying are standard methods employed, but each presents limitations. CPD, while often considered the method of choice for biological specimens due to its ability to avoid surface tension artifacts, can be time-consuming and requires specialized, expensive equipment nih.govphotomacrography.net. Air-drying, while simple and quick, frequently results in significant shrinkage and distortion of soft biological tissues due to surface tension forces during the liquid-to-gas transition photomacrography.netresearchgate.netcsic.es. Freeze-drying involves the removal of water by sublimation from a frozen state, which can minimize surface tension effects but may introduce damage due to ice crystal formation photomacrography.netbiofortuna.com.

This compound, a fluorocarbon compound that is solid at room temperature and liquefies above 25°C, has been explored as an alternative drying agent for microscopy samples researchgate.netcambridge.orgnih.gov. Its mechanism involves embedding the sample in the liquid form of this compound, allowing it to solidify, and then sublimating the solid this compound under vacuum or with air, theoretically without introducing significant surface tension researchgate.netcambridge.orgnih.gov. This sublimation process shares similarities with freeze-drying in that it bypasses the liquid-gas interface that causes damage in conventional air-drying biofortuna.comcambridge.org.

Research has compared the efficacy of this compound to both CPD and conventional air-drying for various biological and non-biological specimens. A study comparing this compound, hexamethyldisilazane (HMDS), and CPD on animal and plant tissues found that all three methods yielded identical results for animal specimens researchgate.netnih.gov. However, for plant specimens, which often contain cells with large central vacuoles, shrinkage was observed regardless of the drying method researchgate.netnih.gov. The order of preservation quality for leaves, from best to worst, was reported as CPD > this compound > HMDS, with CPD providing substantially better results in most cases researchgate.netnih.gov.

Another study evaluating this compound, CPD, and freeze-drying for preparing clay materials for electron microscopy found no detectable differences between this compound and CPD methods in preserving the initial structure of Wyoming montmorillonite (B579905) csic.escambridge.org. This suggests that for certain materials, this compound can offer comparable structural preservation to CPD csic.escambridge.org. The same study highlighted this compound as a significant improvement over air-drying for clay materials csic.es.

While this compound has shown promise as a convenient and potentially less expensive alternative to CPD, particularly for animal tissues and certain non-biological samples, its effectiveness can vary depending on the specimen type researchgate.netcambridge.orgnih.gov. For delicate plant tissues, CPD may still offer superior preservation researchgate.netnih.gov. Compared to conventional air-drying, this compound generally provides better structural preservation by avoiding the damaging effects of surface tension researchgate.netcsic.es.

The use of this compound also offers practical advantages, such as being a solid at room temperature, making it easy to handle and store researchgate.netcambridge.org. It is also reported to be convenient for drying large numbers of samples researchgate.netcambridge.orgnih.gov.

Comparative studies often involve assessing morphological preservation, shrinkage, and the presence of artifacts using techniques like SEM and transmission electron microscopy (TEM) csic.escambridge.org. Data from these studies can illustrate the differences in specimen quality resulting from the different drying methods.

Illustrative Comparative Data (Based on research findings):

While specific numerical data tables comparing this compound directly against freeze-drying and conventional air-drying across a wide range of specimens are not consistently presented in a standardized format across all available research, the qualitative findings can be summarized.

Drying MethodAnimal TissuesPlant Tissues (delicate)Clay MaterialsAdvantagesDisadvantages
This compound Good preservation researchgate.netModerate preservation researchgate.netGood preservation csic.escambridge.orgConvenient, solid at room temp., good for large sample numbers researchgate.netcambridge.orgnih.govCan extract certain components (e.g., wax), less effective for delicate plant tissues than CPD researchgate.netnih.gov
Freeze-Drying Generally goodCan cause crystal damage photomacrography.netCan cause structural changes csic.esAvoids surface tension biofortuna.comRequires specialized equipment, potential for ice crystal damage photomacrography.netbiofortuna.com
Conventional Air-Drying Poor preservation (shrinkage, distortion) researchgate.netPoor preservation (shrinkage, distortion) researchgate.netCan cause significant structural changes csic.esSimple, quick, inexpensive biofortuna.comSignificant shrinkage and distortion due to surface tension photomacrography.netresearchgate.netcsic.es

Note: This table is a synthesis of findings and represents general trends observed in comparative studies. Specific results may vary depending on the specimen type and preparation protocols.

Detailed research findings often involve qualitative descriptions of the observed morphology under the electron microscope. For instance, studies might describe the degree of cellular collapse, the integrity of fine surface structures, or the presence of drying artifacts when comparing the different methods nih.govresearchgate.netcsic.es.

Key Research Findings Highlights:

this compound can provide comparable preservation to CPD for animal tissues and certain non-biological materials like clay researchgate.netcambridge.orgnih.gov.

CPD generally offers better preservation for delicate plant tissues compared to this compound and HMDS researchgate.netnih.gov.

this compound is generally superior to conventional air-drying in preserving specimen structure by avoiding significant surface tension effects researchgate.netcsic.es.

this compound has been noted to cause the extraction of certain components, such as epicuticular wax in leaves, which was less pronounced with CPD and HMDS researchgate.netnih.gov.

These findings underscore that the choice of drying method, including the consideration of this compound, should be guided by the specific type of specimen being prepared for microscopy to achieve optimal preservation of its ultrastructure.

Mechanistic and Comparative Analysis of Peldri Ii S Dehydration Effects

Biophysical and Chemical Principles Governing Peldri II Sublimation

This compound exhibits distinct physical properties that underpin its use as a sublimation dehydrant. It exists as a solid at room temperature but transitions to a liquid state above 25°C. wikipedia.orgibilabs.comwasteless.biofishersci.at The dehydration protocol involves immersing a specimen, typically already dehydrated through a series of solvents like ethanol (B145695), into the liquid form of this compound. ibilabs.comwasteless.biofishersci.at As the temperature is lowered, the this compound solidifies, embedding the specimen. ibilabs.comwasteless.biofishersci.at Subsequently, the solidified this compound is removed by sublimation, a process where the substance transitions directly from the solid to the gaseous state without passing through an intermediate liquid phase. wikipedia.orgibilabs.comwasteless.biofishersci.atwikiwand.comuni.lu This sublimation can occur with or without vacuum. wikipedia.orgibilabs.comwasteless.biofishersci.at The key advantage of sublimation is the avoidance of the liquid-gas interface that is present during conventional evaporation. wikipedia.orgereztech.com This interface is responsible for significant surface tension forces that can cause delicate biological structures to collapse and shrink. wikipedia.orgereztech.com By subliming, this compound is posited to circumvent these destructive forces, thereby preserving the specimen's native morphology. wikipedia.orgibilabs.comwasteless.biofishersci.at

Assessment of Ultrastructural Preservation and Surface Morphology

Evaluations of this compound's effectiveness have largely focused on its ability to maintain the ultrastructure and surface morphology of various specimens, often in comparison to other drying techniques.

Mitigation of Surface Tension-Induced Artifacts During Drying

The primary rationale for using this compound is its potential to mitigate the damaging effects of surface tension. Traditional air drying from a liquid medium results in considerable forces as the liquid-air interface recedes through the specimen, leading to shrinkage and distortion, particularly in delicate structures. wikipedia.orgereztech.com The sublimation of this compound, as it transitions directly from solid to gas, is intended to eliminate this liquid-gas interface and the associated capillary forces. wikipedia.orgibilabs.comwasteless.biofishersci.at This mechanism is crucial for preserving the three-dimensional architecture of specimens for high-resolution imaging techniques like SEM.

Comparative Analysis of Morphological Fidelity Across Biological and Non-Biological Specimens

Comparative studies have assessed the morphological preservation achieved with this compound against methods such as critical point drying (CPD) and hexamethyldisilazane (B44280) (HMDS) drying. In the preparation of animal specimens, including tissues like rat kidney, trachea, duodenum, lung, and red blood cells, as well as human leukocytes, this compound, CPD, and HMDS have generally yielded comparable results in terms of preserving normal surface structures. fishersci.dkamericanelements.comfishersci.atatamanchemicals.com For instance, no significant differences were detected between this compound and CPD when examining the surface morphology of certain biological samples. fishersci.atfishersci.dk Similarly, studies on freeze-fractured animal tissues like rat pancreas and duodenum showed comparable morphology and labeling patterns when dried with this compound sublimation or CPD. sigmaaldrich.com In the preparation of cheese samples for SEM, both this compound and CPD were found to be effective, although this compound resulted in less structural alteration and CPD caused a small amount of shrinkage. fishersci.no For non-biological specimens such as clay materials, this compound demonstrated comparable results to CPD and was considered an improvement over air or freeze drying for preserving structural properties. wikipedia.orgibilabs.comwasteless.bio

However, the efficacy of this compound can vary depending on the specimen type, particularly with plant tissues. In comparative studies using leaves from various plant species, the order of preservation quality was generally found to be CPD > this compound > HMDS. fishersci.dkamericanelements.comfishersci.at Plant specimens, especially those containing large central vacuoles, appeared to be best preserved by the CPD method. fishersci.dkamericanelements.comfishersci.at Air drying, in contrast, consistently resulted in gross distortion of botanical samples. fishersci.dkfishersci.se

Interactions with Specimen Components and Pre-Treatment Reagents

The dehydration process using this compound can involve interactions with the intrinsic components of the specimen and reagents used in pre-treatment steps like fixation and staining.

Impact on Organic Matrix Integrity, e.g., Cuticular Waxes in Botanical Samples

One notable interaction observed with this compound is its effect on the organic matrix of certain biological samples. In studies involving botanical specimens, this compound was found to cause complete extraction of leaf cuticular wax. fishersci.dkamericanelements.comfishersci.ateasychem.orgbmrb.io This contrasts with CPD and HMDS, which showed only minimal extraction of these waxes compared to samples air-dried directly from acetone (B3395972). fishersci.dkamericanelements.comfishersci.ateasychem.org The removal of cuticular waxes can significantly alter the surface morphology of plant samples and may be undesirable depending on the research objective.

Influence of Auxiliary Fixatives and Stains on Dehydration Efficacy with this compound

Specimen preparation for microscopy often involves initial fixation to stabilize cellular structures and may include staining to enhance contrast. Common fixatives include formaldehyde (B43269), glutaraldehyde, and osmium tetroxide, which cross-link and stabilize biological molecules. wikipedia.orgwikipedia.org Stains like uranyl acetate (B1210297) and lead citrate (B86180) are used to increase electron density for imaging. citeab.comamericanelements.comnih.gov

Considerations for Lipid and Other Soluble Component Retention or Extraction

This compound, a fluorocarbon identified as 1,1-difluorotetrachloroethane, is utilized as a dehydration agent primarily in the preparation of biological and material samples for electron microscopy, serving as an alternative to methods such as critical point drying (CPD) and freeze drying. researchgate.netcambridge.orgcsic.escsic.esnih.govnih.gov Its mechanism involves sublimation from a solidified state above 25°C, a process hypothesized to minimize the introduction of surface tension during drying, thereby aiding in the preservation of delicate structures. researchgate.netcambridge.orgcsic.es While this compound has demonstrated effectiveness in preserving the structural integrity of certain materials, such as clay minerals and some animal tissues, its impact on the retention or extraction of lipids and other soluble components within samples requires specific consideration. researchgate.netcambridge.orgcsic.esnih.govnih.govnih.gov

Research comparing different drying methods, including this compound, hexamethyldisilazane (HMDS), and critical point drying, on various biological specimens has highlighted differential effects on sample composition. nih.gov A study evaluating these methods on animal tissues (rat kidney, trachea, duodenum, lung, red blood cells) and plant leaves (ten species) found that while all three methods yielded comparable results for animal specimens, their effects on plant tissues varied. nih.gov Notably, the study reported that this compound caused complete extraction of leaf cuticular wax. nih.gov Cuticular waxes are complex mixtures of long-chain aliphatic lipids that form a protective layer on the surface of plant epidermal cells. The complete removal of this lipid layer by this compound suggests a strong solvent interaction between the fluorocarbon and these nonpolar components. In contrast, both CPD and HMDS showed only minimal extraction of cuticular wax when compared to samples air-dried directly from acetone. nih.gov

This finding is particularly significant when preparing samples where the preservation or analysis of lipid structures or soluble nonpolar compounds is critical. The extractive power of this compound for lipids like cuticular wax indicates that it may not be suitable for samples where the retention of such components is desired. The differential effects observed between animal and plant tissues in the aforementioned study could be attributed to variations in lipid composition, cellular structure, and the presence of specific soluble components.

While studies on the use of this compound for dehydrating demineralized dentin have noted dimensional changes (shrinkage), the focus of that research was primarily on structural deformation rather than the retention or extraction of lipids or soluble organic matrix components. nih.gov However, the strong solvent properties demonstrated by this compound in extracting cuticular wax suggest a potential for interaction with other lipophilic or soluble organic substances present in various biological and material samples.

Therefore, when selecting a dehydration method, researchers must consider the specific composition of their samples and the importance of retaining or analyzing lipid and soluble components. For applications where lipid preservation is paramount, methods exhibiting less extractive potential for these compounds, such as CPD or HMDS (depending on the sample type), may be more appropriate alternatives to this compound.

Comparative Extraction of Leaf Cuticular Wax by Different Drying Methods nih.gov

Dehydration MethodEffect on Leaf Cuticular Wax
This compoundComplete extraction
Critical Point DryingMinimal extraction
HexamethyldisilazaneMinimal extraction
Air Drying (from Acetone)Higher retention (baseline)

Diverse Applications of Peldri Ii Across Research Disciplines

Biological Sciences: Advanced Microscopy and Imaging

In biological sciences, Peldri II is primarily employed in the preparation of a variety of sample types for SEM, providing a method for drying that can help maintain structural integrity.

Preparation of Vertebrate and Invertebrate Animal Tissues for Scanning Electron Microscopy (SEM)

This compound has been evaluated for drying animal tissues for SEM. Studies comparing this compound, hexamethyldisilazane (B44280) (HMDS), and critical point drying (CPD) on various animal tissues, including rat kidney, trachea, duodenum, lung, and red blood cells, showed that all three methods produced identical results in terms of preservation quality sigmaaldrich.com. This suggests that this compound can be a viable alternative for preparing soft animal tissues for SEM, potentially offering advantages in terms of ease of use and equipment requirements compared to CPD researchgate.netresearchgate.net.

Dehydration of Plant Morphologies, Including Leaves, Pollen Grains, and Glandular Trichomes

This compound has been used for drying plant tissues for SEM, although information on its application in this area is described as scant in some literature researchgate.netnih.govresearchgate.net. It has been explored as an alternative to CPD and HMDS for preparing plant samples researchgate.netnih.govresearchgate.net. Studies comparing this compound, HMDS, and CPD on leaves from various plant species indicated that while CPD generally provided better preservation for leaves, this compound caused complete extraction of leaf cuticular wax sigmaaldrich.com. This contrasts with CPD and HMDS, which showed minimal wax extraction researchgate.netsigmaaldrich.comnih.gov. Despite this, this compound treatment has been shown to preserve the surface morphology of fern leaves, with results comparable to those achieved by CPD in some cases researchgate.net. For delicate structures like glandular trichomes, earlier chemical drying attempts, including with this compound, reportedly failed to preserve their structure, although more recent studies using HMDS have shown success researchgate.netresearchgate.net. This compound has also been used for drying pollen grains, resulting in samples that appear robust and undistorted under SEM researchgate.net.

Structural Preservation of Microorganisms and Biofilms for High-Resolution Imaging

While HMDS has been reported for preparing microbial samples from anaerobic biofilms for SEM analysis, with comparisons to CPD showing that HMDS did not disrupt cell structures as evidenced with CPD, the literature directly detailing the use of this compound specifically for microorganisms and biofilms in the provided search results is limited researchgate.netresearchgate.netscholaris.cacambridge.org. However, general biological sample preparation protocols for SEM, where this compound is mentioned as a drying option alongside HMDS and CPD, suggest its potential applicability wsu.edusid.irspringernature.com. The challenge in preparing biofilms for conventional SEM lies in their high water content and the potential for drying to cause artifacts, necessitating careful fixation and dehydration techniques nih.gov.

Application in Specialized Cytochemistry and Immunolabeling Techniques (e.g., Freeze-Fracture Replica, Backscattered Electron Imaging)

This compound has been successfully employed as a sublimation dehydrant in freeze-fracture cytochemistry, serving as an alternative to CPD researchgate.netnih.govdntb.gov.ua. Its applicability to the fracture-label replica method has been demonstrated in studies using freeze-fractured rat pancreas and duodenum labeled with various gold complexes for detecting glycoconjugates and phospholipids (B1166683) researchgate.netnih.gov. These studies reported no difference in morphology and labeling pattern between CPD-treated and this compound-treated tissue samples researchgate.netnih.gov. Furthermore, this compound has been shown to be effective as a sublimation dehydrant for preparing freeze-fractured replicas of hamster ovaries labeled with a gold complex for examination using the backscattered electron imaging mode in SEM researchgate.netnih.govresearchgate.netdntb.gov.ua.

Materials Science and Geosciences: Microstructural Characterization

Beyond biological applications, this compound has also been explored for preparing certain non-biological materials for microstructural analysis.

Preparation of Clay Materials for Structural and Porosity Analysis

This compound has been evaluated as a drying agent for soft clay materials, such as Wyoming montmorillonite (B579905) researchgate.netcambridge.org. In studies comparing this compound, critical point drying, and freeze drying techniques for preparing clay gels, this compound was found to provide comparable preservation of the initial structure to critical point drying researchgate.netcambridge.org. Techniques like transmission electron microscopy (TEM) of ultrathin sections, scanning electron microscopy (SEM), and mercury intrusion porosimetry were used for analysis researchgate.netcambridge.org. This compound is considered a significant improvement as an alternative drying agent for clay materials in studies of their structural properties and is convenient for drying large numbers of samples researchgate.netcambridge.org.

Application AreaSample TypesComparative Methods ExploredKey Findings Related to this compound
Biological Sciences: SEM Sample Preparation (Animal Tissues)Vertebrate and Invertebrate Animal Tissues (e.g., rat kidney, trachea, etc.)CPD, HMDSProduced identical results to CPD and HMDS for animal tissues sigmaaldrich.com.
Biological Sciences: SEM Sample Preparation (Plant Morphologies)Leaves, Pollen Grains, Glandular TrichomesCPD, HMDS, Air DryingCaused complete extraction of leaf cuticular wax sigmaaldrich.com. Preservation comparable to CPD for fern leaves researchgate.net. Pollen grains appear robust and undistorted researchgate.net.
Biological Sciences: SEM Sample Preservation (Microorganisms and Biofilms)Microorganisms, BiofilmsHMDS, CPDMentioned as a drying option in general protocols wsu.edusid.irspringernature.com, but specific detailed studies in provided results are limited.
Biological Sciences: Specialized Techniques (Freeze-Fracture, Backscattered SEM)Freeze-fractured animal tissues (e.g., pancreas, duodenum, ovaries)CPDComparable morphology and labeling patterns to CPD in freeze-fracture cytochemistry and backscattered electron imaging researchgate.netnih.gov.
Materials Science/Geosciences: Clay PreparationSoft Clay Materials (e.g., Wyoming montmorillonite)Critical Point Drying, Freeze DryingComparable preservation of initial structure to critical point drying researchgate.netcambridge.org. Convenient for large sample numbers researchgate.netcambridge.org.

Exploration in the Dehydration of Other Inorganic and Composite Materials

Beyond biological specimens, this compound has been explored for the dehydration of certain inorganic materials, specifically soft clay materials. Research has evaluated this compound as a compound for drying clay gels, such as Wyoming montmorillonite saturated in NaCl and CaCl₂ solutions chem960.comuni.lunih.gov. The process involves immersing clay gels in liquid this compound, allowing it to solidify, and then permitting it to sublime, with or without vacuum, to yield a dry specimen chem960.comuni.lunih.gov.

Studies comparing this compound drying with critical point drying (CPD) and freeze drying techniques for clay materials have shown promising results. Using techniques such as transmission electron microscopy (TEM) of ultrathin sections, scanning electron microscopy (SEM), and mercury intrusion porosimetry, researchers detected no significant differences in the preservation of the initial structure of clay materials between samples dried with this compound and those dried by critical point drying chem960.comuni.lunih.gov. This suggests that this compound can be a valuable alternative drying agent for studying the structural properties of clay materials, offering convenience for processing large numbers of samples chem960.comuni.lunih.gov.

Food Science and Technology: Microstructural Investigations

In the realm of food science and technology, this compound has found application in the preparation of food samples for microstructural analysis, particularly through scanning electron microscopy. The preservation of the intricate structures within food materials is crucial for understanding their properties and behavior.

Examination of Dairy Product Microstructure (e.g., Cheese)

This compound has been specifically utilized in the preparation of cheese samples for examination by scanning electron microscopy nih.gov. Traditional drying techniques for dairy products for SEM, such as critical point drying, can present challenges including sample shrinkage, alteration of characteristics due to temperature, low miscibility with some solvents, and safety risks associated with high pressure nih.gov.

Research has aimed to compare the SEM images obtained from cheese samples prepared using this compound drying versus critical point drying techniques nih.gov. A proposed method for cheese sample observation by SEM involves treating samples with graded ethanol (B145695) solutions, chloroform, and absolute ethanol, followed by drying with this compound nih.gov.

Studies have indicated that the drying technique used can lead to different SEM images, which may be attributed to factors such as the presence or absence of the fat globule membrane and the potential of this compound to act as a solvent for the protein structure nih.gov. While shrinkage can occur with both critical point drying and this compound, some research on other dairy products like yogurt has not detected significant microstructural differences or shrinkage after critical point drying nih.gov. Detailed comparative microstructural data specifically for cheese using this compound versus other methods, beyond the observations on fat globule membranes and protein structure mentioned, were not extensively detailed in the available information.

Evaluation of Peldri Ii in Research Practice: Advantages and Limitations

Operational Benefits: Convenience, Throughput, and Equipment Requirements

The use of Peldri II in research protocols offers several operational advantages, contributing to its appeal as an alternative drying method. Researchers have found this compound to be highly convenient, particularly when processing a substantial number of samples. nih.govchem960.comnih.govfishersci.nluni.lu It is often described as a quicker and simpler technique compared to traditional methods like critical point drying (CPD). A significant benefit is the reduced requirement for specialized or complex equipment. Unlike CPD, which necessitates high-pressure apparatus, this compound drying does not require such specialized machinery, making it a more accessible option for many laboratories. The sublimation process central to this compound drying can be effectively carried out with or without the application of vacuum. nih.govchem960.comnih.govfishersci.nluni.lu

Technical Limitations and Specific Challenges

Despite its operational benefits, the application of this compound in research is accompanied by certain technical limitations and specific challenges, particularly concerning its efficacy across diverse sample types and potential interactions with specimen constituents. Research indicates that the optimal preservation achieved with this compound can vary significantly depending on the nature of the biological sample being processed. uni.lu

Variability in Optimal Preservation Across Diverse Biological Sample Types

Studies comparing this compound to other drying methods like CPD and hexamethyldisilazane (B44280) (HMDS) have highlighted variability in its performance across different biological sample types. For various animal tissues, including rat kidney, trachea, duodenum, lung, red blood cells, and hamster ovaries, this compound has demonstrated preservation quality comparable to or, in some cases, better than HMDS, and sometimes comparable to CPD for surface structures. nih.govuni.lu Cultured human lens epithelial cells processed with this compound also showed improved preservation compared to CPD, specifically avoiding cracking and microcracks observed with the latter method.

However, this compound has shown limitations in preserving certain plant specimens. Studies on plant leaves, particularly those containing large central vacuoles, indicated that this compound treatment resulted in signs of shrinkage. uni.lu In these cases, CPD generally provided substantially better structural preservation. uni.lu The comparative quality of preservation for leaves was often ranked as CPD > this compound > HMDS. uni.lu Evaluation of cheese samples also revealed differences in SEM images depending on whether this compound or CPD was used for drying, suggesting that different components within the complex cheese matrix may be affected differently by the two methods.

The following table summarizes comparative preservation results from a study evaluating this compound, HMDS, and CPD on various animal and plant specimens for scanning electron microscopy:

Sample TypeCPD PreservationThis compound PreservationHMDS PreservationNotesSource
Animal Specimens (e.g., rat kidney, trachea, duodenum, lung, red blood cells)GoodGoodGoodAll three methods produced identical results. uni.lu
Plant LeavesBestModerateLeastPlant specimens showed shrinkage regardless of method; CPD substantially better in most cases. uni.lu
Cultured Human Lens Epithelial CellsCracking observedGood-This compound avoided cracking seen with CPD.

Potential for Differential Chemical Interactions with Specific Specimen Constituents

A notable technical challenge associated with this compound is its potential for differential chemical interactions with specific constituents within a specimen. Research has demonstrated that this compound caused the complete extraction of cuticular wax from plant leaves. uni.lu In contrast, both CPD and HMDS resulted in only minimal extraction of this wax layer. uni.lu This finding indicates a specific solvent-like interaction of this compound with the lipid or wax components present on the leaf surface.

Furthermore, in the context of preparing cheese samples for SEM, it has been proposed that this compound, in addition to its hydrophilic properties, might interact with and potentially act as a solvent for the protein structure within the cheese matrix. This suggested interaction could contribute to the observed differences in SEM images when comparing this compound drying to critical point drying of cheese samples, highlighting a potential for differential effects on protein constituents.

Future Research Directions and Innovative Perspectives on Peldri Ii

Development and Optimization of Peldri II-Based Protocols for Emerging Microscopy Techniques

The application of this compound has shown promise in preparing samples for established microscopy techniques like SEM and TEM, demonstrating comparable results to critical point drying for preserving structural integrity in materials such as clay and biological tissues cambridge.orgcsic.esresearchgate.netresearchgate.netnih.gov. Future research could explore the efficacy of this compound in the context of emerging microscopy techniques. This includes optimizing this compound-based protocols for advanced volume imaging methods like focused ion beam-scanning electron microscopy (FIB-SEM) and serial block-face scanning electron microscopy (SBFSEM), which require samples to withstand vacuum conditions researchgate.net. Investigating the compatibility of this compound drying with novel staining or labeling techniques used in these advanced microscopy methods would be crucial. Furthermore, research could focus on developing standardized protocols for different types of samples, such as various biological tissues, hydrogels, or sensitive material science specimens, to ensure optimal structural preservation and compatibility with the specific requirements of each emerging microscopy technique researchgate.netmdpi.com.

Exploration of Novel Chemical Variants or Analogs of this compound for Enhanced Performance

This compound, identified as 1,1-difluorotetrachloroethane, is a specific fluorocarbon utilized for its sublimation properties in sample drying cambridge.orgcsic.esresearchgate.net. Future research could involve the exploration and synthesis of novel chemical variants or analogs of this compound. This research direction would aim to identify compounds with potentially enhanced properties for sample preparation. Possible areas for improvement could include a lower sublimation temperature for processing temperature-sensitive samples, altered solubility profiles for compatibility with a wider range of fixation or staining protocols, or improved interaction characteristics with specific specimen matrices to further minimize structural artifacts. The development of such analogs would likely involve systematic chemical synthesis and rigorous testing using various microscopy techniques to evaluate their performance compared to the original this compound. Research into novel analogs in other fields, such as the development of 2,3-pyrrolidinedione analogues for antibiofilm activity or pladienolide analogs for anticancer leads, demonstrates the potential of this approach in discovering compounds with improved or novel properties nih.govnih.gov.

Advanced Mechanistic Studies on this compound's Interaction with Specimen Matrices at the Molecular Level

While this compound is understood to minimize surface tension during drying through sublimation, a detailed understanding of its interaction with various specimen matrices at the molecular level is still an area for future research cambridge.orgcsic.esresearchgate.net. Advanced mechanistic studies could employ techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray diffraction, or computational modeling to investigate how this compound molecules interact with the components of different sample types, including lipids, proteins, carbohydrates, and inorganic materials. Understanding these interactions could provide insights into how this compound preserves structure and help optimize protocols for specific sample compositions. Such studies could also reveal potential limitations or specific interactions that might lead to subtle structural alterations in certain materials, guiding the development of improved drying agents or protocols.

Integration of this compound into Hybrid Dehydration and Sample Preparation Strategies

Current sample preparation often involves a series of steps, including fixation, dehydration, and drying sid.irnih.gov. This compound is primarily used as a drying agent, often following dehydration steps using solvents like ethanol (B145695) nih.gov. Future research could focus on integrating this compound into hybrid dehydration and sample preparation strategies. This could involve combining this compound drying with different fixation methods (e.g., chemical fixation or cryofixation) or exploring its use in conjunction with alternative dehydration agents or protocols sid.ir. Research could investigate the potential benefits of a multi-step approach where this compound is used at a specific stage to leverage its unique sublimation property, potentially in combination with other techniques like critical point drying or hexamethyldisilazane (B44280) (HMDS) drying, to achieve optimal sample preservation for specific research questions or sample types researchgate.netresearchgate.netmdpi.comnih.govresearchgate.netdntb.gov.uaescholarship.orgsigmaaldrich.com. Developing streamlined hybrid protocols could also contribute to more efficient and reliable sample preparation workflows.

Q & A

Q. What are the primary methodological advantages of using Peldri II over critical point drying (CPD) in scanning electron microscopy (SEM) for plant micromorphology studies?

this compound eliminates the need for specialized CPD equipment, enabling simultaneous processing of multiple samples with reduced labor and time. Its sublimation-based drying preserves delicate structures (e.g., trichomes, epidermal features) in fern taxa without collapsing cell walls, as validated by comparative studies with CPD-treated samples . To implement this method:

  • Fix specimens in FAA (formalin-acetic acid-alcohol).
  • Dehydrate through an ethanol series (70% to 100%).
  • Sublimate this compound at ambient temperature for 24–48 hours.
  • Verify structural integrity via SEM imaging against CPD controls.

Q. How does this compound ensure reproducibility in sample preparation for taxonomic studies requiring large-scale SEM analysis?

Reproducibility hinges on standardized protocols for fixation, dehydration, and sublimation. Researchers should:

  • Document ethanol dehydration durations (e.g., 30 minutes per concentration).
  • Control ambient humidity during sublimation to prevent residual moisture.
  • Include internal controls (e.g., CPD-processed samples) to validate morphological fidelity .

Advanced Research Questions

Q. What experimental parameters should be optimized when adapting this compound for non-fern taxa (e.g., bryophytes or angiosperms) with varying cuticular thicknesses?

Adjust sublimation time and temperature based on cuticle permeability. For taxa with thick cuticles:

  • Extend sublimation to 72 hours.
  • Test pre-treatment with lipid solvents (e.g., chloroform) to enhance desiccation efficiency.
  • Quantify structural preservation using metrics like stomatal aperture integrity or epidermal cell aspect ratios .

Q. How can researchers reconcile contradictory data between this compound and CPD results in phylogenetic analyses reliant on micromorphological traits?

Contradictions may arise from differential shrinkage or artifact induction. Mitigation strategies include:

  • Conducting paired-sample studies (same specimen split into this compound and CPD groups).
  • Applying statistical tests (e.g., ANOVA) to assess trait variability across methods.
  • Cross-referencing with molecular phylogenies to identify method-induced biases .

Q. What are the limitations of this compound in preserving hydrated or mucilage-rich tissues, and how can these be methodologically addressed?

this compound struggles with tissues high in water or polysaccharides due to incomplete sublimation. Solutions involve:

  • Pre-staining with ruthenium red to stabilize mucilage.
  • Combining this compound with freeze-drying for hybrid stabilization.
  • Validating results via energy-dispersive X-ray spectroscopy (EDS) to detect residual organic compounds .

Data Analysis and Validation

Q. Which quantitative metrics are most effective for comparing this compound and traditional drying methods in SEM-based morphometric analyses?

Use high-resolution SEM images to measure:

  • Cell wall distortion index (ratio of post-treatment to pre-treatment cell dimensions).
  • Surface topography fidelity via 3D profilometry.
  • Stomatal density and distribution patterns across treatment groups. Statistical tools like principal component analysis (PCA) can isolate method-specific artifacts .

Q. How can researchers ensure data robustness when integrating this compound with secondary imaging techniques (e.g., transmission electron microscopy)?

Calibrate protocols for multi-modal imaging:

  • Embed this compound-dried samples in epoxy resin for TEM compatibility.
  • Validate ultrastructural preservation by comparing TEM micrographs with SEM data.
  • Document resin infiltration times to avoid sample brittleness .

Ethical and Reporting Standards

Q. What documentation is essential for peer-reviewed studies using this compound to ensure methodological transparency?

Include in supplementary materials:

  • Step-by-step protocols (fixation agents, dehydration gradients, sublimation conditions).
  • Raw SEM images of controls and experimental groups.
  • Metadata on environmental variables (e.g., lab temperature, humidity) during processing .

Q. How should researchers address potential conflicts between novel findings from this compound and established CPD-based literature?

Frame discrepancies as methodological insights rather than contradictions:

  • Discuss how this compound’s accessibility could democratize SEM-based taxonomy.
  • Propose re-evaluation of historical CPD datasets using this compound-validated benchmarks .

Future Research Directions

Q. What interdisciplinary approaches could enhance this compound’s applicability in evolutionary developmental biology (evo-devo) studies?

Combine this compound with:

  • Genomic tools (e.g., RNA-seq) to correlate morphological preservation with gene expression patterns.
  • Climate simulation chambers to study desiccation tolerance mechanisms in extremophytes.
  • Machine learning algorithms to automate artifact detection in large SEM datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.